molecular formula C16H24ClNOS B4961224 2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide

Cat. No.: B4961224
M. Wt: 313.9 g/mol
InChI Key: ARVYDOLELRAKMR-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methylsulfanyl group, and a dimethylpentan-3-yl group

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNOS/c1-11(2)16(12(3)4)18-15(19)10-20-9-13-5-7-14(17)8-6-13/h5-8,11-12,16H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVYDOLELRAKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CSCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-chlorobenzyl methyl sulfide. This intermediate is then reacted with N-(2,4-dimethylpentan-3-yl)acetamide in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
  • 2-[(4-chlorophenyl)methylsulfanyl]-N-(4-fluorobenzyl)acetamide

Uniqueness

2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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